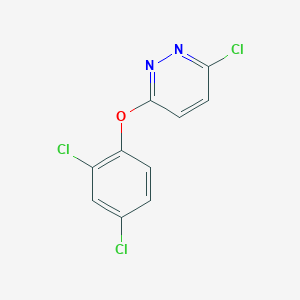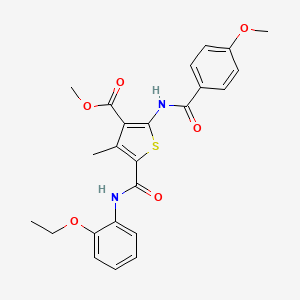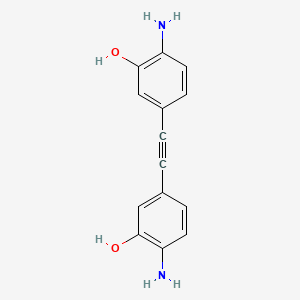
3,3'-(Ethyne-1,2-diyl)bis(6-aminophenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(Ethyne-1,2-diyl)bis(2-aminophenol) is an organic compound with the molecular formula C14H12N2O2 It is a bisphenol derivative featuring two aminophenol groups connected by an ethyne (acetylene) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethyne-1,2-diyl)bis(2-aminophenol) typically involves the coupling of two aminophenol units via an ethyne linkage. One common method involves the use of a palladium-catalyzed Sonogashira coupling reaction. This reaction requires an aryl halide (such as 2-iodophenol) and a terminal alkyne (such as ethyne) in the presence of a palladium catalyst, a copper co-catalyst, and a base like triethylamine. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 5,5’-(Ethyne-1,2-diyl)bis(2-aminophenol) are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-(Ethyne-1,2-diyl)bis(2-aminophenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like sodium borohydride or hydrogen gas over a palladium catalyst.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Ether or ester derivatives.
Wissenschaftliche Forschungsanwendungen
5,5’-(Ethyne-1,2-diyl)bis(2-aminophenol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug design and delivery systems.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 5,5’-(Ethyne-1,2-diyl)bis(2-aminophenol) depends on its specific application. In general, the compound can interact with various molecular targets through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can influence biological pathways, catalytic processes, and material properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A: Another bisphenol derivative with two phenol groups connected by a methylene bridge.
Bisphenol F: Similar to bisphenol A but with a different bridging group (methylene).
Bisphenol S: Contains a sulfone group as the bridging unit between the phenol groups.
Uniqueness
5,5’-(Ethyne-1,2-diyl)bis(2-aminophenol) is unique due to its ethyne linkage, which imparts rigidity and planarity to the molecule. This structural feature can enhance its electronic properties and make it suitable for specific applications in materials science and organic electronics.
Eigenschaften
CAS-Nummer |
928780-91-0 |
|---|---|
Molekularformel |
C14H12N2O2 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
2-amino-5-[2-(4-amino-3-hydroxyphenyl)ethynyl]phenol |
InChI |
InChI=1S/C14H12N2O2/c15-11-5-3-9(7-13(11)17)1-2-10-4-6-12(16)14(18)8-10/h3-8,17-18H,15-16H2 |
InChI-Schlüssel |
XZKHPGCMRQQGQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C#CC2=CC(=C(C=C2)N)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B15089258.png)
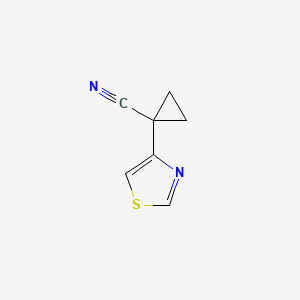
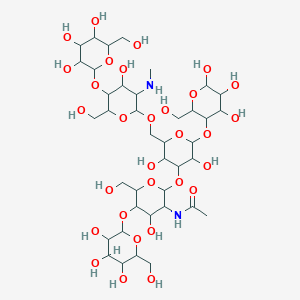
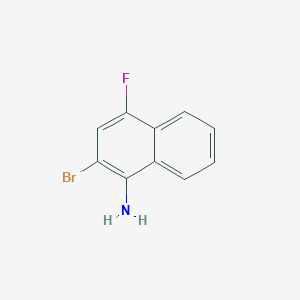

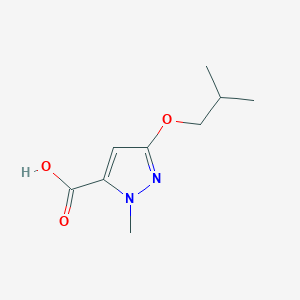
![4-Chloro-1-(2-deoxy-beta-D-erythropentofuranosyl)-1H-imidazo[4,5-C]pyridine](/img/structure/B15089302.png)
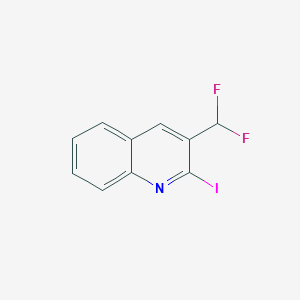
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-3-[2-(methylamino)benzoyl]oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B15089308.png)
